molecular formula C27H23ClN4O2 B3032329 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- CAS No. 143699-06-3

1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-

Cat. No.: B3032329
CAS No.: 143699-06-3
M. Wt: 470.9 g/mol
InChI Key: LWEHMVQCGXFSOI-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, where 3-methyl-1-phenyl-5-pyrazolone reacts with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature . Another approach involves the use of 12-tungstophosphoric acid as a catalyst, which offers high yields and mild reaction conditions . Industrial production methods often focus on optimizing these reactions for scalability and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the activation of autophagy proteins and the induction of p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] can be compared with other pyrazole derivatives, such as:

  • 4,4’-[(4-hydroxyphenyl)methylene]bis[1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazol-5-ol]
  • 4,4’-[(4-methoxyphenyl)methylene]bis[1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazol-5-ol]

These compounds share similar structural motifs but differ in their substituents, which can significantly impact their biological activities and chemical reactivity . The uniqueness of 1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-] lies in its specific substituents, which confer distinct properties and applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-17-23(26(33)31(29-17)21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24-18(2)30-32(27(24)34)22-11-7-4-8-12-22/h3-16,25,29-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEHMVQCGXFSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C4=C(NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389329
Record name 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143699-06-3
Record name 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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